molecular formula C20H15N3O4 B14519172 4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one CAS No. 62803-78-5

4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B14519172
CAS No.: 62803-78-5
M. Wt: 361.3 g/mol
InChI Key: LFBAQAZMHWRBDK-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a complex organic compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a nitrophenyl group, two phenyl groups, and an oxadiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the reaction of 4-nitrobenzoyl chloride with diphenylamine in the presence of a base, followed by cyclization to form the oxadiazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group and a hydroxyl group on a benzene ring.

    2,3-Diphenyl-1,2,4-oxadiazolidin-5-one: Lacks the nitrophenyl group but shares the oxadiazolidinone ring structure.

Uniqueness

4-(4-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to the combination of its nitrophenyl group, two phenyl groups, and the oxadiazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

62803-78-5

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

4-(4-nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H15N3O4/c24-20-21(16-11-13-18(14-12-16)23(25)26)19(15-7-3-1-4-8-15)22(27-20)17-9-5-2-6-10-17/h1-14,19H

InChI Key

LFBAQAZMHWRBDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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